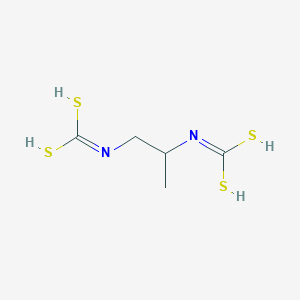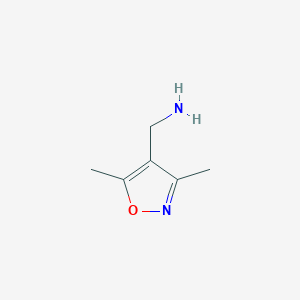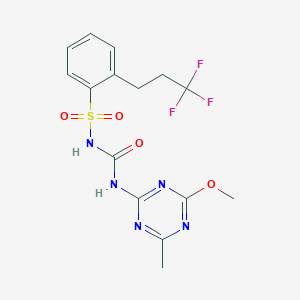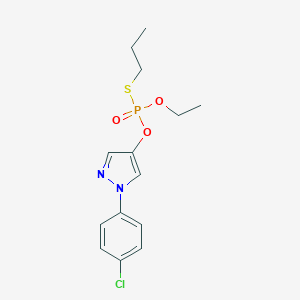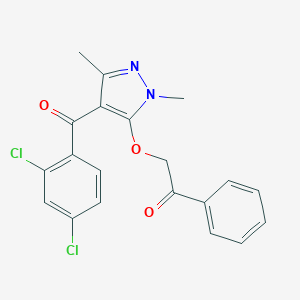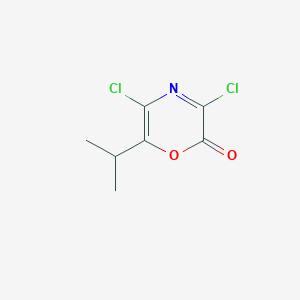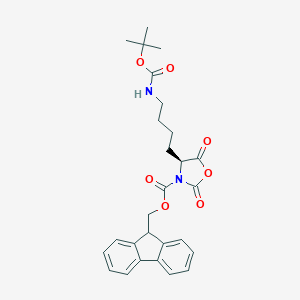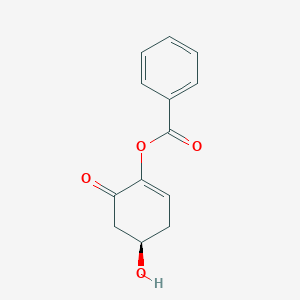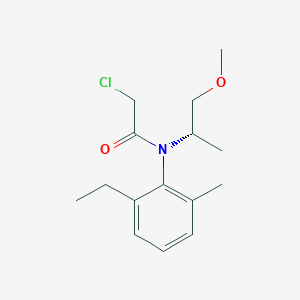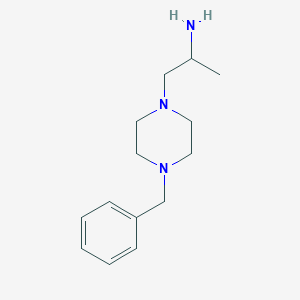![molecular formula C6H12N2O B166761 3-Oxa-1,5-diazabicyclo[3.3.1]nonane CAS No. 138913-25-4](/img/structure/B166761.png)
3-Oxa-1,5-diazabicyclo[3.3.1]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-1,5-diazabicyclo[3.3.1]nonane, commonly known as OXD-1, is a bicyclic compound with a nitrogen-containing heterocycle. It is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. OXD-1 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease.
Mechanism of Action
OXD-1 is a potent and selective inhibitor of the enzyme 3-Oxa-1,5-diazabicyclo[3.3.1]nonane. 3-Oxa-1,5-diazabicyclo[3.3.1]nonane is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting 3-Oxa-1,5-diazabicyclo[3.3.1]nonane, OXD-1 increases the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
OXD-1 has been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, OXD-1 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
OXD-1 is a potent and selective inhibitor of 3-Oxa-1,5-diazabicyclo[3.3.1]nonane, which makes it a valuable tool for studying the role of 3-Oxa-1,5-diazabicyclo[3.3.1]nonane in neurodegenerative disorders. OXD-1 has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the study of other diseases. However, OXD-1 has limitations in terms of its pharmacokinetic properties, which may limit its use in vivo.
Future Directions
There are several potential future directions for the study of OXD-1. One area of research could focus on the development of more potent and selective 3-Oxa-1,5-diazabicyclo[3.3.1]nonane inhibitors based on the structure of OXD-1. Another area of research could focus on the use of OXD-1 in combination with other drugs for the treatment of neurodegenerative disorders. Finally, the antioxidant and anti-inflammatory properties of OXD-1 could be further explored for their potential therapeutic applications in other diseases.
Synthesis Methods
The synthesis of OXD-1 involves a multistep process starting from commercially available starting materials. The first step involves the reaction of 1,4-butanediol with phosgene to form 4-chloro-1,2-oxazolidin-3-one. This intermediate is then reacted with 1,2-diaminopropane to form the bicyclic compound OXD-1.
Scientific Research Applications
OXD-1 has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative disorders such as Parkinson's disease. 3-Oxa-1,5-diazabicyclo[3.3.1]nonane inhibitors such as OXD-1 have been shown to increase the levels of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. OXD-1 has also been studied for its potential use in the treatment of depression and anxiety disorders.
properties
CAS RN |
138913-25-4 |
|---|---|
Product Name |
3-Oxa-1,5-diazabicyclo[3.3.1]nonane |
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3-oxa-1,5-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C6H12N2O/c1-2-7-4-8(3-1)6-9-5-7/h1-6H2 |
InChI Key |
YYHMMSAKRPTTLI-UHFFFAOYSA-N |
SMILES |
C1CN2CN(C1)COC2 |
Canonical SMILES |
C1CN2CN(C1)COC2 |
synonyms |
3-Oxa-1,5-diazabicyclo[3.3.1]nonane(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



